![molecular formula C22H35N5O2 B2965962 N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 941869-35-8](/img/structure/B2965962.png)
N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H35N5O2 and its molecular weight is 401.555. The purity is usually 95%.
BenchChem offers high-quality N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes for Metal Ions
A study by Guo et al. (2014) developed new polythiophene-based conjugated polymers, including derivatives related to the compound , as selective fluorescent probes for detecting metal ions like Hg2+ and Cu2+ in solutions. These polymers demonstrated high sensitivity and selectivity, particularly in methanol aqueous solutions and Tris-HCl buffer solutions (Guo et al., 2014).
Antimicrobial Agents
Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives, structurally related to the compound , evaluating their antimicrobial activity against various bacterial and fungal strains. These compounds showed potential as antimicrobial agents (Patel et al., 2012).
Molecular Structure Analysis
Research by Ozbey et al. (2001) focused on the synthesis and molecular structure analysis of related benzimidazole derivatives, noting their potential as antihistaminic and antimicrobial agents. X-ray crystallography was used to determine the molecular structure and confirm the predicted structural features (Ozbey et al., 2001).
Organometallic Chemistry
A study by Rausch et al. (1984) explored the reaction between certain amine derivatives and organometallic compounds, leading to the formation of compounds structurally similar to the compound . The study provided insights into the molecular structure and bonding in these organometallic complexes (Rausch et al., 1984).
Drug Characterization
Tessler and Goldberg (2004) characterized the antidepressant drug Venlafaxine, which is structurally related to the compound . Their study involved detailed crystallographic analysis to understand its molecular conformation (Tessler & Goldberg, 2004).
Kinase Inhibitor Research
Yang et al. (2012) conducted structural optimization and activity relationship studies on derivatives similar to the compound , targeting EGFR-activating and drug-resistance mutations in cancer cells. These compounds showed promising results as kinase inhibitors in vitro and in vivo (Yang et al., 2012).
properties
IUPAC Name |
N'-cyclopentyl-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O2/c1-25(2)19-10-8-17(9-11-19)20(27-14-12-26(3)13-15-27)16-23-21(28)22(29)24-18-6-4-5-7-18/h8-11,18,20H,4-7,12-16H2,1-3H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRJMFUEUBTSPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCC2)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.